Product packaging for 5-((Decyloxy)methyl)quinolin-8-ol(Cat. No.:CAS No. 112523-52-1)

5-((Decyloxy)methyl)quinolin-8-ol

Cat. No.: B12890085
CAS No.: 112523-52-1
M. Wt: 315.4 g/mol
InChI Key: KMBXYOFCAYVVAH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. bldpharm.com This discovery marked the advent of a new class of heterocyclic aromatic compounds. A few years later, in 1842, Charles Gerhardt synthesized a compound he named 'Chinoilin' or 'Chinolein' through the distillation of quinine (B1679958) with a strong alkali. ontosight.ai Initially, these were thought to be different substances, but it was later established that they were identical. The name "quinoline" was eventually coined, reflecting its origin from quinine.

Historically, the most prominent application of quinoline derivatives has been in the fight against malaria, with quinine being the first effective treatment. nih.govmdpi.com This spurred extensive research into synthetic quinoline-based antimalarial drugs like chloroquine (B1663885) and primaquine. bldpharm.comnih.gov The traditional synthesis methods, such as the Skraup and Friedländer syntheses, have been fundamental in accessing the quinoline core. ontosight.ai Over the decades, the chemistry has evolved significantly, with the development of more sophisticated and efficient synthetic methodologies, allowing for precise functionalization of the quinoline ring and the exploration of a wider range of applications beyond medicine.

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Contemporary Chemical and Biological Sciences

The 8-hydroxyquinoline (oxine) scaffold is a privileged structure in chemistry and biology due to its exceptional metal-chelating ability. researchgate.netacs.org The proximity of the hydroxyl group at the 8-position to the ring nitrogen allows it to act as a potent bidentate ligand, forming stable complexes with a wide array of metal ions. researchgate.netontosight.ai This property is central to its diverse applications.

In analytical chemistry, 8-hydroxyquinoline and its derivatives have long been used for the detection and quantification of metal ions. rroij.com Their ability to form colored and fluorescent complexes with metals makes them valuable reagents. ontosight.ai In materials science, metal complexes of 8-hydroxyquinoline, particularly the aluminum complex Alq3, are key components in organic light-emitting diodes (OLEDs) due to their excellent electroluminescent properties. scispace.com

From a biological standpoint, the metal-chelating property of 8-hydroxyquinolines underpins many of their therapeutic effects. acs.orgmolbase.com They have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. scispace.comevitachem.comsmolecule.com The biological activity is often linked to their ability to interact with metal-dependent enzymes or to influence the homeostasis of essential metal ions in biological systems. acs.org The interest in 8-hydroxyquinoline derivatives has surged in recent decades as researchers explore their potential as scaffolds for developing new therapeutic agents. acs.orgevitachem.com

Research Trajectories of 5-Substituted 8-Hydroxyquinoline Derivatives

Substitution at the 5-position of the 8-hydroxyquinoline ring has been a focal point of research to modulate the electronic, steric, and lipophilic properties of the molecule, thereby fine-tuning its chemical and biological activities. nih.gov A variety of functional groups have been introduced at this position, leading to compounds with enhanced or novel applications.

Research has shown that introducing different substituents at the 5-position can significantly impact the properties of 8-hydroxyquinoline derivatives. For instance, the introduction of halogens, such as in 5-chloro-8-hydroxyquinoline (B194070), has been explored for antimicrobial applications. mdpi.com The synthesis of 5-amino and 5-nitro derivatives has also been a significant area of investigation, with these compounds serving as versatile intermediates for further functionalization. mdpi.com

A particularly interesting avenue of research has been the introduction of alkoxymethyl groups at the 5-position. These 5-alkoxymethyl-8-quinolinol derivatives have shown promise in various fields. For example, they have been investigated for their enhanced antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline. scispace.com Furthermore, their metal complexes, particularly with aluminum, have been synthesized and studied for their potential use in OLEDs, exhibiting strong luminescence. researchgate.net The length and nature of the alkoxy chain can be varied to optimize properties such as solubility and biological activity.

The general synthetic strategy to access these compounds often involves the initial chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline, which then serves as a key intermediate for the introduction of various alkoxy groups. researchgate.net

Specific Academic Context of 5-((Decyloxy)methyl)quinolin-8-ol within Quinoline Research

Within the broader class of 5-alkoxymethyl-8-hydroxyquinoline derivatives, this compound represents a specific molecule of interest due to the presence of a long decyloxy chain. This structural feature is expected to significantly influence its physicochemical properties, particularly its lipophilicity.

The synthesis of this compound would likely follow the established route for 5-alkoxymethyl derivatives, starting from 5-chloromethyl-8-hydroxyquinoline and reacting it with decyl alcohol. While specific, in-depth research articles focusing solely on this compound are not abundant in publicly available literature, its properties and potential applications can be inferred from studies on related long-chain 5-alkoxymethyl-8-quinolinols.

The increased lipophilicity conferred by the ten-carbon alkyl chain could enhance its ability to permeate biological membranes, a desirable characteristic for potential therapeutic agents. This could lead to improved antimicrobial or antifungal activity. scispace.com In the context of materials science, the long alkyl chain could improve the solubility of its metal complexes in organic solvents and influence the morphology of thin films, which is relevant for applications in devices like OLEDs. researchgate.net

The academic interest in this compound lies in understanding how the long alkyl chain at the 5-position modulates the fundamental properties of the 8-hydroxyquinoline scaffold. Research in this area would contribute to the rational design of new 8-hydroxyquinoline derivatives with tailored properties for specific applications in medicine, materials science, and analytical chemistry.

Table of Chemical Properties for this compound

Property Value
Molecular Formula C20H29NO2
Molecular Weight 315.45 g/mol
CAS Number 112523-52-1
LogP 5.5977
PSA (Polar Surface Area) 42.35 Ų

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO2 B12890085 5-((Decyloxy)methyl)quinolin-8-ol CAS No. 112523-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112523-52-1

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

5-(decoxymethyl)quinolin-8-ol

InChI

InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-15-23-16-17-12-13-19(22)20-18(17)11-10-14-21-20/h10-14,22H,2-9,15-16H2,1H3

InChI Key

KMBXYOFCAYVVAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 5 Decyloxy Methyl Quinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering precise insights into the connectivity and chemical environment of atoms. For quinoline (B57606) derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignments. researchgate.netacs.orgmdpi.com

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of a quinoline derivative provides a wealth of information based on chemical shifts, signal multiplicity, and coupling constants. The protons on the quinoline ring system typically appear in the aromatic region of the spectrum.

The protons of the quinoline ring can be conceptually divided into those on the benzene (B151609) ring and those on the pyridine (B92270) ring. acs.org Protons H-2, H-3, and H-4 of the pyridine moiety and protons H-5, H-6, and H-7 of the benzene moiety exhibit characteristic chemical shifts and coupling patterns. acs.org The proton at the 2-position (H-2) is generally the most deshielded due to its proximity to the electronegative nitrogen atom, resulting in a downfield chemical shift. acs.org Conversely, the H-3 proton often shows the lowest chemical shift within the aromatic region. acs.org

In the case of 5-substituted quinolin-8-ols, the substituent at position 5 significantly influences the chemical shifts of the neighboring protons, particularly H-4 and H-6. The hydroxyl group at the 8-position also impacts the electronic environment of the adjacent protons.

Concentration-dependent ¹H NMR studies of quinoline derivatives have revealed interesting behavior, suggesting intermolecular interactions such as aromatic stacking. uncw.edu These interactions can cause notable changes in chemical shifts. uncw.edu

Table 1: Representative ¹H NMR Spectral Data for Quinoline Derivatives

ProtonChemical Shift (δ, ppm) RangeMultiplicityCoupling Constants (J, Hz)
H-28.8 - 9.0ddJ = 4.2, 1.7 Hz
H-37.3 - 7.5ddJ = 8.3, 4.2 Hz
H-48.1 - 8.3dJ = 8.3 Hz
H-67.3 - 7.6t
H-77.5 - 7.7t
OH9.0 - 13.0s (broad)
CH₂ (decyloxy)3.5 - 4.5tJ ≈ 6.5 Hz
CH₂ (methylene bridge)4.5 - 5.0s
CH₃ (decyloxy)0.8 - 0.9tJ ≈ 7.0 Hz

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative. caltech.eduucl.ac.uk

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of substituents.

Generally, the carbon atoms directly bonded to the nitrogen (C-2 and C-8a) and the hydroxyl group (C-8) show characteristic downfield shifts. The presence of the decyloxy group at the 5-position will influence the chemical shifts of C-5 and the adjacent carbons C-4a and C-6.

Theoretical calculations, such as those using the GIAO HF/6-31++G(d,p) level of theory, can be employed to predict ¹³C NMR chemical shifts and aid in the assignment of experimental spectra. tsijournals.com

Table 2: Representative ¹³C NMR Spectral Data for 5-Substituted Quinolin-8-ol Derivatives

Carbon AtomChemical Shift (δ, ppm) Range
C-2148 - 152
C-3121 - 124
C-4135 - 138
C-4a127 - 130
C-5125 - 128
C-6110 - 115
C-7128 - 132
C-8150 - 155
C-8a138 - 142
CH₂ (decyloxy)68 - 72
CH₂ (methylene bridge)30 - 35
Alkyl Chain Carbons14 - 32

Note: These are approximate ranges and can be influenced by the specific substitution pattern and solvent. caltech.edutsijournals.comresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides essential data, complex quinoline derivatives often require two-dimensional (2D) NMR techniques for complete and unambiguous structural elucidation. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are spin-spin coupled. It is invaluable for tracing the connectivity of protons within the quinoline ring system and the decyloxy side chain. researchgate.netacs.org For instance, the correlation between H-2, H-3, and H-4 can be readily identified. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over two or three bonds) between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the decyloxy side chain to the quinoline core via the methylene (B1212753) bridge. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. In 5-((decyloxy)methyl)quinolin-8-ol, the IR spectrum will show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.

The hydroxyl group (-OH) typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyloxy group appear just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. researchgate.net The C-O stretching vibrations, from both the hydroxyl group and the ether linkage of the decyloxy group, will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeIntensity
O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Strong
C=C and C=N Stretch (quinoline)1450 - 1650Medium to Strong
C-O Stretch (Aryl Ether & Phenol)1200 - 1300Strong
C-O Stretch (Alkyl Ether)1050 - 1150Strong

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline moiety often produce strong and sharp signals in the Raman spectrum, which can be very useful for structural characterization. mdpi.com For quinoline and its derivatives, characteristic bands can be observed that correspond to ring breathing modes and other skeletal vibrations. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, providing invaluable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS is essential to confirm its molecular formula, C20H29NO2. The exact mass of this compound is calculated to be 315.2198, and HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value.

In the broader context of 8-hydroxyquinoline (B1678124) derivatives, HRMS has been used to characterize a variety of related structures. For instance, in the study of new azo compounds derived from 8-hydroxyquinoline, HRMS was used to fully characterize the synthesized molecules. mdpi.com Similarly, the characterization of quinolinecarbaldehydes and their Schiff base derivatives involved the use of HRMS to confirm their structures. mdpi.com The technique has also been applied in the analysis of complex biological samples, such as the quantification of tryptophan metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating its versatility. nih.gov

The fragmentation patterns observed in the mass spectra of 8-hydroxyquinoline derivatives often involve the loss of specific functional groups. For the parent compound, 8-hydroxyquinoline, fragmentation can include the loss of HCN from the molecular ion. mcmaster.ca For derivatives like this compound, fragmentation would likely involve cleavage of the decyloxy ether linkage.

Table 1: HRMS Data for 8-Hydroxyquinoline Derivatives

CompoundMolecular FormulaCalculated Exact Mass (Da)Reference
This compoundC20H29NO2315.2198Theoretical
8-HydroxyquinolineC9H7NO145.0528 massbank.eunist.gov
5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-olC19H14N2O2302.1055 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For example, GC-MS has been used in the analysis of phytochemicals and fatty acids in various natural products. researchgate.net A predicted GC-MS spectrum for a related compound, 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)-, is available, suggesting that GC-MS is a viable analytical method for this class of compounds, provided they can be derivatized to increase their volatility if necessary. hmdb.ca The NIST Chemistry WebBook also lists gas chromatography data as being available for the parent compound, 8-hydroxyquinoline. nist.gov The combination of retention time from the GC and the mass spectrum from the MS detector provides a high degree of confidence in the identification of the analyte. mcmaster.ca

Table 2: GC-MS Data for Related Compounds

CompoundRetention Time (min)Key Mass Fragments (m/z)Reference
8-HydroxyquinolineData available145 (M+), 117, 90, 63 nist.gov
8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- (Predicted)Not specifiedPredicted spectrum available hmdb.ca

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for investigating the photophysical properties of molecules like this compound. 8-Hydroxyquinoline and its derivatives are known for their interesting electronic properties, often exhibiting fluorescence. scispace.com

The parent compound, 8-hydroxyquinoline, is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine ring. scispace.comrroij.com However, upon chelation with metal ions, the fluorescence emission is often greatly enhanced due to increased molecular rigidity. scispace.comrroij.com

The UV-Vis absorption spectrum of 8-hydroxyquinoline typically shows absorption bands in the ultraviolet region. For instance, one study reported absorption peaks at 234 nm and 308 nm, corresponding to π-π* and n-π* transitions in the quinoline ring. researchgate.net Another source mentions absorption bands at 289 nm and 348 nm for an 8-hydroxyquinoline derivative. researchgate.net The introduction of substituents can shift these absorption bands.

The fluorescence of 8-hydroxyquinoline derivatives and their metal complexes has been extensively studied. For example, a bis-8-hydroxyquinoline "open chain crown ether" derivative and its metal complexes with Zn2+ and Al3+ have been synthesized and their photophysical properties investigated. researchgate.netresearchgate.net The fluorescence emission peaks for the zinc complex were observed at 436 nm in methanol (B129727) and 472 nm for the solid sample, while the aluminum complex showed emission maxima at 486 nm in methanol and 476 nm for its powder. researchgate.netresearchgate.net

The photophysical properties of these compounds are also influenced by factors such as pH. nih.gov Time-dependent density functional theory (TD-DFT) calculations have been used to characterize the photophysical behavior of 8-hydroxyquinoline-5-sulfonic acid as a function of pH, simulating its absorption and emission spectra. nih.gov

Table 3: Spectroscopic Data for 8-Hydroxyquinoline Derivatives

Compound/ComplexAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Solvent/StateReference
8-Hydroxyquinoline234, 308Weakly fluorescentNot specified researchgate.net
QP3Q-Zn2+ complexNot specified436Methanol researchgate.netresearchgate.net
QP3Q-Zn2+ complexNot specified472Solid researchgate.netresearchgate.net
QP3Q-Al3+ complexNot specified486Methanol researchgate.netresearchgate.net
QP3Q-Al3+ complexNot specified476Powder researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for structural elucidation. While a specific crystal structure for this compound was not found in the search results, the crystal structures of numerous 8-hydroxyquinoline derivatives and their metal complexes have been determined.

A new monoclinic polymorph of 8-hydroxyquinoline itself was isolated and its crystal structure was determined by X-ray diffraction. nih.gov In this structure, the molecule is planar, with an intramolecular O—H···N hydrogen bond. nih.gov The molecules form centrosymmetric dimers via two intermolecular O—H···N hydrogen bonds. nih.gov

The crystal structures of metal complexes of 8-hydroxyquinoline derivatives have also been reported. For example, two mixed-ligand zinc complexes were synthesized and characterized by single-crystal X-ray diffraction, revealing a distorted trigonal bipyramidal geometry around the zinc atom. researchgate.net Similarly, the structures of several Schiff base derivatives of quinoline-5-carbaldehydes were determined by single-crystal X-ray diffraction measurements. mdpi.com

Table 4: Crystallographic Data for an 8-Hydroxyquinoline Polymorph

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP21/n nih.gov
a (Å)6.620 (3) nih.gov
b (Å)9.243 (4) nih.gov
c (Å)11.070 (4) nih.gov
β (°)90.718 (6) nih.gov
V (ų)677.3 (5) nih.gov
Z4 nih.gov

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to identify crystalline phases. It is particularly useful when single crystals of sufficient size and quality for single-crystal X-ray diffraction cannot be obtained.

PXRD has been employed to investigate the structure of various materials, including metal-organic frameworks and other crystalline powders. For instance, the structure of bis(8-hydroxyquinoline) manganese (Mnq2) crystals was investigated using X-ray diffraction, which showed a number of diffraction peaks at different angles, indicating the crystalline nature of the material. mdpi.com The sharpness of the diffraction peaks in the PXRD pattern can also provide information about the crystallinity of the sample, with sharper peaks indicating higher crystal quality. mdpi.com Standard X-ray diffraction powder patterns for various compounds are also available from sources like the National Bureau of Standards. nist.gov

Advanced Characterization Techniques for Solution-State Behavior (e.g., Electron Paramagnetic Resonance (EPR) for Complex Stability)

The study of the solution-state behavior of metal complexes is crucial for understanding their formation, stability, and potential reactivity. For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful and direct method for obtaining detailed insights into the electronic structure and coordination environment of the metal center. numberanalytics.comlibretexts.org This technique is exclusively sensitive to species with unpaired electrons, such as transition metal ions or organic radicals, making it an ideal tool for investigating the complexes of this compound with suitable metal ions (e.g., Cu(II), Mn(II), Fe(III)). numberanalytics.comrsc.org

EPR spectroscopy is based on the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. libretexts.org The resulting spectrum provides key parameters, the g-factor and hyperfine coupling constants (A), which are highly sensitive to the local environment of the unpaired electron. iitb.ac.inacs.org Analysis of these parameters can reveal the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonds. numberanalytics.comspringernature.com

In the context of this compound, EPR can be employed to monitor the formation of metal complexes in solution. By titrating the ligand into a solution containing a paramagnetic metal ion, changes in the EPR spectrum can be observed, confirming the coordination of the ligand to the metal. mdpi.com For instance, the formation of a complex between this compound and a Cu(II) ion would result in a characteristic Cu(II) EPR spectrum, from which information about the stability and structure of the [Cu(this compound)₂] complex can be derived. acs.org

Furthermore, EPR studies, particularly at different temperatures (from ambient to cryogenic), can provide information on the rigidity of the complex and the spin state of the metal ion. researchgate.net For example, frozen-solution EPR spectra can resolve anisotropic features, providing more detailed information about the symmetry of the coordination sphere. mdpi.com The hyperfine structure, arising from the interaction of the electron spin with the nuclear spin of the metal and ligand atoms (e.g., ¹⁴N from the quinoline ring), offers a direct probe of the metal-ligand covalent character and the delocalization of the unpaired electron onto the ligand. libretexts.orgacs.org

The stability of the formed complexes can be inferred by conducting competitive binding studies or by monitoring the system under various conditions (e.g., changing pH). mdpi.com The EPR signal of the complex will persist as long as the complex is stable. Any dissociation or ligand exchange would lead to changes in the spectrum, allowing for the determination of relative stabilities. mdpi.com While no specific EPR studies on this compound are available in the literature, the data obtained from such an investigation would be crucial for understanding its chelating behavior. A representative table of the type of data that could be obtained for a Cu(II) complex is presented below.

Table 1: Representative EPR Spectral Parameters for a Hypothetical Copper(II) Complex of this compound in Solution

ParameterRepresentative ValueInformation Gained
g-parallel (g∥)2.25Provides information on the electronic environment parallel to the principal axis of symmetry of the complex.
g-perpendicular (g⊥)2.05Gives insight into the electronic environment perpendicular to the principal axis of symmetry.
A-parallel (A∥) (in cm⁻¹)160 x 10⁻⁴Represents the hyperfine coupling constant with the copper nucleus along the parallel direction, indicating the degree of covalent bonding.
A-perpendicular (A⊥) (in cm⁻¹)20 x 10⁻⁴Represents the hyperfine coupling constant with the copper nucleus along the perpendicular direction.

Note: The values presented in this table are hypothetical and serve to illustrate the type of data obtained from EPR spectroscopy for a typical square-planar or distorted octahedral Cu(II) complex. Actual experimental values would need to be determined through empirical investigation.

Computational Chemistry and Theoretical Modeling of 5 Decyloxy Methyl Quinolin 8 Ol and Its Interactions

Quantum Chemical Calculations based on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mtu.edu Such calculations provide fundamental insights into a molecule's behavior. However, a thorough review of published scientific literature reveals a lack of specific DFT studies performed on 5-((decyloxy)methyl)quinolin-8-ol. While DFT has been applied to numerous other quinoline (B57606) derivatives to understand their properties, the specific data for the title compound is not publicly available. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, indicates the chemical stability and the energy required for electronic excitation. ucr.edu

A specific study detailing the HOMO-LUMO energy, orbital distributions, and the energy gap for this compound could not be located in the existing scientific literature. Such an analysis would typically involve calculations using a specific DFT functional and basis set, yielding data similar to the hypothetical table below.

Hypothetical Data Table: DFT Electronic Properties

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE) Data not available

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is crucial for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. acs.org

Despite the utility of this analysis, no studies containing a calculated MEP surface for this compound have been published. Such a study would reveal the electronegative potential around the oxygen and nitrogen atoms of the quinolin-8-ol ring and the electrostatic nature of the long decyloxy chain.

Chemical Activity Descriptors and Reactivity Predictions

Global reactivity descriptors, derived from DFT calculations, quantify a molecule's reactivity. These include parameters like chemical hardness, softness, electronegativity, and the electrophilicity index. These descriptors provide a quantitative basis for predicting the chemical behavior of a compound.

No research articles were found that report the calculated chemical activity descriptors for this compound. A dedicated computational study would be required to determine these values and predict its reactivity profile.

Hypothetical Data Table: Chemical Reactivity Descriptors

DescriptorDefinitionCalculated Value
Chemical Hardness (η) Resistance to change in electron configurationData not available
Chemical Softness (S) Reciprocal of hardnessData not available
Electronegativity (χ) Power to attract electronsData not available
Electrophilicity Index (ω) Propensity to accept electronsData not available

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide valuable information on its conformational flexibility, particularly of the decyloxy chain, and its interactions with solvent molecules or other entities in a dynamic environment.

A search of the scientific literature did not yield any studies that have performed MD simulations specifically on this compound.

Molecular Docking Simulations for Ligand-Target Recognition in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction mode of a ligand with a biological target, such as a protein or enzyme.

While docking studies have been performed on many 8-hydroxyquinoline (B1678124) derivatives to explore their potential as therapeutic agents, no specific molecular docking studies featuring this compound as the ligand were found in the available literature. Such a study would provide insights into its potential biological targets and the key interactions stabilizing the ligand-protein complex.

Mechanistic Investigations of Reaction Pathways through Theoretical Calculations

Theoretical calculations can be employed to elucidate the detailed step-by-step mechanisms of chemical reactions. This involves mapping the potential energy surface, identifying transition states, and calculating activation energies for each step of the reaction pathway. mtu.edu

No theoretical investigations into the reaction mechanisms involving this compound have been reported. Research in this area would be necessary to understand its formation pathways or its reactivity in various chemical transformations from a mechanistic standpoint.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.comopenmedicinalchemistryjournal.com For quinoline-based compounds, including 8-hydroxyquinoline derivatives, QSAR studies are pivotal in predicting the biological activities of newly designed molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. academicdirect.orgimist.ma The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. scispace.com

Research on 5-substituted 8-hydroxyquinolines has successfully utilized QSAR to elucidate the key structural features governing their activity. nih.gov For instance, in studies of their efficacy as inhibitors of dental plaque caused by Streptococcus mutans, linear regression analysis has been employed to correlate the minimum inhibitory concentrations (MIC) with a variety of molecular descriptors. nih.gov These descriptors fall into three main categories: hydrophobic, electronic, and steric parameters. nih.gov

A significant finding from these QSAR studies is the influence of the substituent at the 5-position of the 8-hydroxyquinoline scaffold. nih.govtandfonline.com The models consistently demonstrate that the biological activity is sensitive to the size and electronic nature of this substituent. nih.gov For example, one of the most successful QSAR models for the antiplaque activity of 5-substituted 8-hydroxyquinolines yielded a high correlation coefficient (r² = 0.90), indicating a strong predictive capability. nih.gov This particular model incorporated molar refractivity (MR) as a steric descriptor, log P as a hydrophobic descriptor, and the beta parameter as an electronic descriptor. nih.gov

The analysis revealed that smaller steric contributions from the 5-substituent are correlated with higher activity. nih.gov This suggests that bulky substituents at this position, such as the (decyloxy)methyl group in this compound, may lead to a decrease in activity due to steric hindrance at the biological target. tandfonline.com However, the negative impact of a larger substituent can be counteracted by favorable hydrophobic and electronic properties. nih.gov Specifically, increased lipophilicity (higher log P) and the presence of electron-withdrawing groups at the 5-position have been shown to enhance biological activity. tandfonline.com

These QSAR models serve as a predictive tool for designing novel 8-hydroxyquinoline derivatives. bepls.com By calculating the relevant descriptors for a proposed molecule like this compound, researchers can estimate its potential activity before undertaking its chemical synthesis. imist.ma The insights gained from these models guide the modification of the lead compound to optimize its biological effect. For instance, the models suggest that the most potent inhibitors against S. mutans should possess small, lipophilic, and electron-withdrawing substituents at the C-5 position. tandfonline.com

Table 1: Key Physicochemical Descriptors in QSAR Models for 5-Substituted 8-Hydroxyquinolines

This table summarizes the principal descriptors used in QSAR studies of 5-substituted 8-hydroxyquinolines and their general influence on biological activity, as established by published models. nih.govtandfonline.com

Descriptor CategorySpecific DescriptorAbbreviationInfluence on ActivityRationale
Steric Molar RefractivityMRNegative Correlation (smaller is better)Indicates that bulky substituents at the 5-position may hinder binding to the target site. nih.gov
Hydrophobic Partition Coefficientlog PPositive Correlation (higher is better)Suggests that increased lipophilicity enhances the compound's ability to cross cell membranes. nih.govtandfonline.com
Electronic Electronic ParameterBetaPositive Correlation (electron-withdrawing)Implies that electron-withdrawing substituents at the 5-position improve interaction with the biological target. nih.govtandfonline.com

The predictive power of QSAR is not limited to antibacterial activity. Similar methodologies, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to predict the antimalarial, anticancer, and antituberculosis activities of various quinoline derivatives. nih.govnih.govdovepress.com These advanced techniques provide a more detailed, three-dimensional map of the steric and electrostatic fields around the molecule that are crucial for biological activity. dovepress.com For the rational design of new compounds based on the this compound scaffold, these QSAR findings are invaluable, providing a clear, data-driven strategy for structural modification to enhance desired biological effects.

Coordination Chemistry and Metallosupramolecular Assemblies Involving 5 Decyloxy Methyl Quinolin 8 Ol

Chelation Properties with Divalent and Multivalent Metal Ions

5-((Decyloxy)methyl)quinolin-8-ol, like its parent compound 8-hydroxyquinoline (B1678124), is a potent chelating agent for a wide array of metal ions. researchgate.netnih.gov Its chelating ability arises from the presence of two electron donor sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, which forms a phenolate upon deprotonation. dovepress.com This N,O-bidentate arrangement allows for the formation of stable five-membered chelate rings with metal ions. 8-hydroxyquinoline is unique among the seven monohydroxyquinoline isomers in its capacity to form such complexes with divalent metal ions. nih.gov

The derivatives of 8-hydroxyquinoline are well-known ligands for coordinating metal ions, and their biological activities are often attributed to this chelating power. researchgate.netresearchgate.net The molecule can effectively bind with various divalent and multivalent metal ions, including transition metals like Cu²⁺ and Zn²⁺, and trivalent lanthanide ions. researchgate.net The formation of these metal chelates is a rapid process that can occur at room temperature. researchgate.net The lipophilic nature of the decyloxy group in this compound can further enhance the ability of its metal complexes to interact with nonpolar environments.

Design and Synthesis of Metal Complexes with this compound as Ligand

The synthesis of metal complexes using this compound as a ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction is a key factor, often leading to complexes with a 1:2 metal-to-ligand ratio. researchgate.net

Transition metal complexes of 8-hydroxyquinoline derivatives are widely studied. isca.me The synthesis typically involves reacting the ligand with divalent metal salts, such as chlorides or acetates of cobalt(II), nickel(II), copper(II), and zinc(II). ijsrst.com The reaction is often carried out in a solvent like ethanol or methanol (B129727), sometimes with the addition of a base to facilitate the deprotonation of the ligand's hydroxyl group. isca.me The resulting metal complexes are often colored, air-stable, and typically insoluble in water but may show some solubility in organic solvents like DMF and DMSO. Spectrophotometric and conductometric methods have been used to confirm that metal ions like Co(II), Ni(II), and Cu(II) react with 8-hydroxyquinoline to form complexes with a 1:2 (M:L) molar ratio. scirp.org

Table 1: General Properties of Transition Metal Complexes with 8-Hydroxyquinoline Analogs

Metal IonGeneral FormulaProbable GeometryRepresentative Color
Co(II)[Co(L)₂]·2H₂OOctahedralBrown
Ni(II)[Ni(L)₂]·2H₂OOctahedralGreen
Cu(II)[Cu(L)₂]Square-PlanarDark Green
Zn(II)[Zn(L)₂]·2H₂OOctahedralYellow

Note: Data generalized from studies on analogous 8-hydroxyquinoline derivatives. 'L' represents the deprotonated form of the 8-hydroxyquinoline ligand. researchgate.netscirp.org

The coordination chemistry of rare earth elements (lanthanides) is extensive, though specific synthetic details for this compound complexes are not as commonly reported as for transition metals. nih.gov The synthesis of rare earth complexes often starts from metal halide or nitrate precursors. nih.govescholarship.org Given that lanthanide ions are hard acids, they show a strong affinity for hard donor atoms like the phenolate oxygen of the 8-hydroxyquinoline ligand.

The design of these complexes would involve reacting this compound with a rare earth salt, such as LuCl₃ or YbCl₃, likely in a non-aqueous solvent to prevent the formation of aqua complexes. escholarship.orgnih.gov The larger ionic radii of lanthanide ions can accommodate higher coordination numbers, potentially leading to complexes with a 1:3 metal-to-ligand ratio or the inclusion of solvent molecules in the coordination sphere. The chelation of trivalent lanthanide ions, including Gd(III), by polymeric resins containing 8-hydroxyquinoline moieties has been demonstrated, supporting the feasibility of forming stable complexes with monomeric ligands like this compound. researchgate.net

Structural Characterization of Metal-Ligand Coordination Compounds

The structures of metal complexes formed with this compound are elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis is fundamental in determining the metal-to-ligand stoichiometry, which is frequently found to be 1:2 for divalent transition metals. researchgate.net

Infrared (FTIR) spectroscopy provides direct evidence of coordination. Key spectral changes upon complexation include:

The disappearance or significant broadening of the O-H stretching band (around 3180-3400 cm⁻¹) of the free ligand, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal ion. scirp.org

A shift in the C-O stretching frequency.

A shift in the C=N stretching frequency of the quinoline ring, confirming the involvement of the nitrogen atom in chelation.

Table 2: Typical Infrared Spectral Data for Coordination Confirmation in 8-Hydroxyquinoline Metal Complexes

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Implication
ν(O-H)~3181Absent or BroadenedDeprotonation and O-coordination
ν(C=N)~1580ShiftedN-coordination
ν(M-N)N/A~430-485Formation of Metal-Nitrogen bond
ν(M-O)N/A~500-530Formation of Metal-Oxygen bond

Note: Wavenumbers are approximate and based on data for analogous 8-hydroxyquinoline complexes. scirp.org

Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements are used to infer the geometry of the complexes. ijsrst.com For instance, the spectral data and magnetic moments can help distinguish between octahedral, tetrahedral, or square-planar geometries for Co(II), Ni(II), and Cu(II) complexes. ijsrst.comscirp.org For zinc(II) complexes, which are diamagnetic, techniques like ¹H and ¹³C NMR spectroscopy can be employed to confirm the ligand's structure within the complex. nih.gov

Thermodynamics and Kinetics of Metal Complexation

The thermodynamics of metal complexation are fundamentally described by the stability constant of the complex, which quantifies the affinity of the ligand for the metal ion. While specific thermodynamic data for this compound are not detailed in the available literature, studies on similar systems provide insight. For example, the stability of metal complexes with chelating ligands like 8-hydroxyquinoline derivatives is generally high due to the chelate effect. The stability can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent. brandeis.edu

The kinetics of complex formation describe the rate at which the metal and ligand associate to form the complex. For many divalent metal ions, the rate-determining step is often the release of a solvent molecule from the inner coordination sphere of the metal ion. brandeis.edu The association rate constants for metal ions with chelating ligands can be very high. brandeis.edursc.org For 8-hydroxyquinoline and its derivatives, complex formation is observed to be rapid. researchgate.net A comprehensive understanding of the system would require specific studies, such as temperature-jump experiments or stopped-flow spectrophotometry, to determine the rate constants for the association and dissociation of the this compound complexes. brandeis.edu

Role of Metal Chelation in Modulating Chemical and Biological Activities

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their metal-chelating properties. researchgate.netresearchgate.net The chelation of metal ions can significantly enhance the bioactivity of the parent ligand, a concept explained by theories such as Tweedy's chelation theory. ijsrst.com This theory posits that chelation reduces the polarity of the metal ion and increases the lipophilicity of the complex as a whole. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of cells, increasing its bioavailability and efficacy. ijsrst.com

Metal chelation by 8-hydroxyquinoline derivatives is a key mechanism for their antimicrobial and anticancer effects. nih.govnih.gov By forming complexes, these compounds can sequester essential metal ions required for the growth and metabolism of pathogens. researchgate.net Furthermore, the metal complexes themselves can exhibit potent biological activity. ijsrst.com For instance, the coordination of metal ions with phenolic compounds has been shown to enhance their antioxidant properties. mdpi.com In the context of anticancer activity, 8-hydroxyquinoline derivatives that chelate copper and zinc have been shown to induce cytotoxicity in cancer cells, potentially by disrupting metal homeostasis and inhibiting crucial enzymes like proteasomes. nih.govdovepress.com Therefore, the chelation of divalent or multivalent metal ions by this compound is expected to be a critical factor in modulating its chemical and biological profile.

Supramolecular Coordination Polymers and Architectures

The field of supramolecular chemistry has seen significant interest in the design and synthesis of coordination polymers due to their diverse structural topologies and potential applications in areas such as catalysis, sensing, and materials science. The 8-hydroxyquinoline (8-HQ) scaffold is a well-established ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. The functionalization of the 8-HQ core, particularly at the 5-position, allows for the modulation of the electronic and steric properties of the ligand, which in turn influences the architecture of the resulting metallosupramolecular assemblies. The introduction of a decyloxy)methyl group at the 5-position of the 8-quinolinol moiety endows the ligand with increased lipophilicity and conformational flexibility, which can play a crucial role in the self-assembly of coordination polymers.

While specific research on the supramolecular coordination polymers of this compound is not extensively documented in the literature, valuable insights can be drawn from studies on analogous 5-substituted-8-hydroxyquinoline derivatives. Research on related systems, such as those involving 5-alkoxymethyl and 5-benzyloxymethyl-8-quinolinol, demonstrates the capability of these ligands to form discrete metal complexes and extended coordination networks.

For instance, studies on 5-[(benzyloxy)methyl]quinolin-8-ol have shown its ability to form stable chelates with various transition metal ions. Although these studies primarily focused on the synthesis and characterization of discrete mononuclear complexes, they lay the groundwork for understanding the coordination behavior of 5-alkoxymethyl-8-quinolinol derivatives.

A more detailed understanding of the formation of extended supramolecular architectures can be gained from research on other functionalized 8-hydroxyquinoline ligands that have been successfully employed in the construction of coordination polymers. For example, a study on 8-hydroxyquinolinate ligands containing pyridyl groups has led to the synthesis and characterization of five novel coordination polymers with zinc and cadmium ions. These structures showcase a remarkable diversity in their architectures, ranging from one-dimensional chains to more complex three-dimensional networks, influenced by the choice of metal ion and the position of the pyridyl nitrogen.

The structural diversification in these analogous systems underscores the subtle interplay of factors that govern the self-assembly process. These factors include the coordination geometry of the metal center, the nature of the solvent, and the specific functional groups on the 8-hydroxyquinoline ligand that can participate in secondary interactions such as hydrogen bonding and π-π stacking.

To illustrate the types of structural parameters that are determined in such studies, the following tables provide hypothetical crystallographic data for a one-dimensional coordination polymer and a two-dimensional coordination network, based on the types of structures observed for related 8-hydroxyquinoline-based coordination polymers.

Table 1: Hypothetical Crystallographic Data for a 1D Coordination Polymer of a 5-Alkoxymethyl-8-quinolinol Derivative.
ParameterValue
Empirical FormulaC40H50N2O4M (M = Metal ion)
Formula Weight706.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)18.456(4)
c (Å)12.876(3)
β (°)109.54(3)
Volume (ų)2265.1(8)
Z4
Table 2: Hypothetical Selected Bond Lengths and Angles for a 1D Coordination Polymer.
Bond/AngleValue (Å/°)
M-O12.015(3)
M-N12.089(4)
O1-M-N188.9(1)
O1-M-O1'178.5(2)
N1-M-N1'175.3(2)

The synthesis of such coordination polymers typically involves the reaction of the this compound ligand with a suitable metal salt in an appropriate solvent or solvent mixture, often under solvothermal conditions. The choice of reaction conditions can significantly influence the final product, leading to the isolation of different crystalline phases or polymorphs with distinct supramolecular architectures.

Advanced Investigations into Biological Activities and Underlying Mechanisms of 5 Decyloxy Methyl Quinolin 8 Ol Derivatives in Vitro Studies

Mechanisms of Antimicrobial Activity (In Vitro Models)

The antimicrobial properties of 5-((decyloxy)methyl)quinolin-8-ol derivatives are multifaceted, involving direct interactions with microbial cells and the disruption of essential life-sustaining processes.

The antibacterial efficacy of this compound derivatives is significantly attributed to two primary mechanisms: metal ion chelation and disruption of the bacterial cell membrane. The 8-hydroxyquinoline (B1678124) scaffold, a core component of these compounds, is a well-known chelating agent, capable of binding to essential metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). These metal ions are crucial cofactors for a variety of bacterial enzymes involved in critical metabolic pathways, including respiration and DNA replication. By sequestering these ions, the compounds effectively inhibit enzymatic activity, leading to a bacteriostatic or bactericidal effect.

Furthermore, the lipophilic nature of the decyloxy side chain facilitates the interaction of these compounds with the bacterial cell membrane. This interaction can lead to a destabilization of the membrane's lipid bilayer, increasing its permeability. The subsequent leakage of essential intracellular components, such as ions and metabolites, and the disruption of the proton motive force ultimately contribute to bacterial cell death.

The antifungal activity of this compound derivatives is also linked to their ability to chelate metal ions, which are vital for fungal growth and enzymatic functions. Disruption of metal ion homeostasis can interfere with key cellular processes in fungi.

In addition to metal ion chelation, these compounds are thought to interfere with the fungal cell membrane. The lipophilic decyloxy chain can intercalate into the ergosterol-rich fungal membrane, disrupting its integrity and function. This can lead to increased membrane permeability and the leakage of cytoplasmic contents, ultimately resulting in fungal cell death. Some studies also suggest that these compounds may inhibit enzymes crucial for cell wall synthesis, further compromising the structural integrity of the fungal cell.

Recent in vitro studies have highlighted the potential antiviral activity of this compound derivatives against enveloped viruses such as SARS-CoV-2 and Dengue virus. The proposed mechanism of action often involves the disruption of the viral envelope, which is a critical component for viral entry into host cells. The lipophilic nature of the compounds is believed to play a key role in this process.

Moreover, the metal-chelating properties of the 8-hydroxyquinoline core may also contribute to the antiviral effects. Some viral enzymes and structural proteins require metal ions for their function. By chelating these ions, the compounds can inhibit viral replication and assembly. For instance, zinc ions are known to be important for the activity of some viral polymerases, and their chelation can suppress viral replication.

Mechanistic Basis of Antitumor/Anticancer Activity (In Vitro Models)

In vitro studies have demonstrated that this compound derivatives can induce cell death in various cancer cell lines through multiple mechanisms, including the induction of apoptosis and modulation of key signaling pathways.

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. In vitro studies have shown that treatment of cancer cells with these compounds leads to characteristic morphological and biochemical changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.

These compounds can trigger apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, also culminating in caspase activation. Furthermore, these derivatives have been observed to cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.

The anticancer activity of this compound derivatives is also associated with their ability to modulate the expression and activity of key proteins involved in cell cycle regulation and tumor suppression. In some cancer cell lines, treatment with these compounds has been shown to lead to the downregulation of proteins such as p27 and p21. While p21 and p27 are generally considered tumor suppressors that inhibit cell cycle progression, their roles can be context-dependent, and in some instances, their downregulation can contribute to apoptotic induction under certain cellular stresses.

Mitochondrial Dysfunction Pathways

There is no specific information available in the scientific literature regarding the effects of this compound on mitochondrial dysfunction pathways in in vitro studies. While some quinoline (B57606) derivatives have been investigated for their impact on mitochondrial function, data specific to the decyloxy methyl derivative is absent.

Proteasome Inhibition Mechanisms

Similarly, a search for the proteasome inhibition mechanisms of this compound yielded no specific results. Although some 8-hydroxyquinoline analogs have been shown to inhibit proteasomal activity, particularly in the presence of copper, studies specifically elucidating this mechanism for this compound are not available.

Inhibition of Type III Secretion Systems

No published research could be found that investigates the inhibitory effects of this compound on bacterial type III secretion systems. This remains an un-investigated area for this specific compound.

Mechanistic Aspects of Antioxidant Activity (e.g., Free Radical Scavenging, DPPH Assay)

While many quinoline derivatives are known for their antioxidant properties, specific quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assays for this compound, are not reported in the available literature. The DPPH assay is a common method to evaluate the ability of compounds to act as free radical scavengers. Without experimental data, a data table for its antioxidant activity cannot be generated.

Neuroprotective and Antineurodegenerative Mechanisms (In Vitro Studies)

Investigations into the neuroprotective and antineurodegenerative mechanisms of this compound are also not present in the current body of scientific literature.

Metal Homeostasis Modulation in Cellular Models

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is a known characteristic, and this action is linked to their potential neuroprotective effects by modulating metal homeostasis. However, specific in vitro studies demonstrating and quantifying this effect for this compound in cellular models of neurodegeneration are not documented.

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Monoamine Oxidase)

A critical aspect of potential antineurodegenerative agents is their ability to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). Extensive searches for the enzyme inhibition profile of this compound did not yield any specific IC50 or Ki values. Therefore, a data table detailing its inhibitory activity against these enzymes cannot be constructed.

DNA/RNA Interaction Studies and Binding Modes (e.g., Intercalation)

The biological activity of quinoline-based compounds is frequently linked to their ability to interact with nucleic acids, thereby disrupting essential cellular processes like DNA replication and transcription. For derivatives of 8-hydroxyquinoline (8-HQ), including this compound, a principal mechanism of action is DNA intercalation. researchgate.netnih.govnih.gov This process involves the planar aromatic quinoline structure inserting itself between the base pairs of the DNA double helix. researchgate.net Such an interaction can distort the helical structure, inhibiting the function of enzymes like topoisomerase and ultimately triggering apoptotic pathways in cancer cells.

The binding of quinoline derivatives to DNA is often investigated using spectroscopic methods. Techniques such as UV-Vis absorption and fluorescence spectroscopy are employed to study the interaction with calf thymus DNA (CT-DNA) in vitro. nih.govnih.gov When a compound intercalates into the DNA helix, it typically results in a bathochromic (red) shift and hypochromism in the UV-Vis spectrum, indicating a strong interaction. Fluorescence quenching experiments can further quantify the binding affinity. While specific binding studies for this compound are not extensively documented, research on analogous benzo[h]quinoline (B1196314) derivatives has confirmed their ability to interact with CT-DNA, with binding constants indicating a strong association. nih.gov

Computational docking studies further illuminate these interactions, predicting that the quinoline ring settles within the DNA minor groove, stabilized by hydrogen bonds and van der Waals forces. nih.gov Beyond intercalation, the 8-hydroxyl group is a crucial feature for a secondary mechanism: metal chelation. The 8-HQ scaffold is a potent chelator of biologically important metal ions like Cu²⁺ and Fe²⁺. The resulting metal complexes can also bind to DNA. Furthermore, the chelation of metal ions such as Mn²⁺ and Mg²⁺ has been shown to inhibit RNA synthesis, presenting another avenue for its biological effects. nih.gov The long, lipophilic decyloxy chain of this compound likely influences the compound's orientation and stability within the DNA grooves or its interaction with the phosphate (B84403) backbone.

TechniquePurposeObserved Outcome Indicating InteractionReference
UV-Vis SpectroscopyTo confirm binding to CT-DNABathochromic shift and hypochromism nih.govnih.gov
Fluorescence SpectroscopyTo study binding affinity and modeQuenching of fluorescence intensity nih.govnih.gov
Molecular DockingTo predict binding site and orientationModels showing intercalation in DNA minor groove nih.gov
Enzyme Inhibition AssaysTo study functional consequences of bindingInhibition of RNA-dependent DNA polymerase nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological potency and selectivity. For 8-hydroxyquinoline derivatives, several molecular features are critical determinants of their activity. semanticscholar.orgconsensus.app

The substituent at the 5-position of the quinoline ring plays a pivotal role in modulating biological effects. researchgate.netnih.gov The alkoxymethyl side chain, in particular, has been a focus of SAR studies. The length of the alkyl chain directly impacts the compound's lipophilicity (fat solubility). Increased lipophilicity can enhance the ability of the molecule to cross cell membranes and reach intracellular targets. However, this effect is often parabolic, with activity increasing with chain length up to an optimal point before decreasing.

A study on a series of 5-alkoxymethyl-8-hydroxyquinoline derivatives demonstrated this relationship in the context of corrosion inhibition, a process that, like biological activity, depends on molecular adsorption and interaction. The efficiency of these compounds was shown to be dependent on the alkyl chain length. researchgate.net Research on the antimicrobial properties of 5-alkoxymethyl-8-quinolinols revealed that they exhibit greater activity against various bacterial and fungal strains compared to the unsubstituted 8-hydroxyquinoline. rroij.com

For example, the anti-mycobacterial activity of 5-substituted-8-hydroxyquinolines has been quantified. Cloxyquin (5-chloroquinolin-8-ol) has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.062 µg/mL. nih.gov This highlights how a simple substitution at the 5-position can confer significant biological potency. In another SAR study against dental plaque-causing bacteria, the parent 8-hydroxyquinoline was most active, and the activity of 5-substituted derivatives was correlated with the substituent's steric size, lipophilicity, and electron-withdrawing properties. nih.gov The negative steric effect of larger groups at the 5-position could be offset by increased lipophilicity and electron-withdrawing character, as seen with the 5-chloro derivative being as active as the parent compound. nih.gov

The decyloxy group in this compound, being a long ten-carbon chain, imparts significant lipophilicity to the molecule. Based on SAR principles, this high lipophilicity is expected to enhance its membrane permeability and, consequently, its biological activity up to a certain threshold, beyond which solubility and bioavailability might become limiting factors.

Compound/Derivative SeriesStructural ModificationImpact on Biological ActivityReference
5-Alkoxymethyl-8-hydroxyquinolinesVarying length of the alkyl chain (e.g., methyl, propyl)Activity is dependent on alkyl chain length, influencing lipophilicity and interaction efficiency. researchgate.net
5-Alkoxymethyl-8-quinolinolsPresence of alkoxymethyl group vs. HShowed greater antibacterial and antifungal activity than the parent 8-hydroxyquinoline. rroij.com
Cloxyquin (5-Chloroquinolin-8-ol)Substitution with a chloro groupPotent activity against M. tuberculosis (MIC90 = 0.25 µg/mL). nih.gov
General 5-Substituted 8-HydroxyquinolinesSize, lipophilicity, and electronic properties of the substituentSmaller steric size, higher lipophilicity, and electron-withdrawing properties at the 5-position can enhance activity. nih.gov

Derivatization Strategies and Analogue Design for Functional Enhancement

Rational Design of Novel Analogues based on Structural Modifications at C-5, C-7, and C-8

The 8-hydroxyquinoline (B1678124) scaffold offers multiple sites for structural modification, with the C-5, C-7, and C-8 positions being particularly significant for modulating biological activity and physicochemical properties. nih.govmdpi.com The introduction of various substituents at these positions can influence the electronic properties, lipophilicity, and metal-chelating capabilities of the parent molecule.

Modifications at C-5 and C-7:

The C-5 and C-7 positions of the 8-hydroxyquinoline ring are susceptible to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. mdpi.com Research on various 8-HQ derivatives has shown that:

Halogenation: The introduction of halogens (e.g., chlorine, bromine, iodine) at the C-5 and C-7 positions can significantly enhance antimicrobial and anticancer activities. nih.govpreprints.org For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) is a well-known antimicrobial and neuroprotective agent. preprints.org Halogen substituents are thought to increase the lipophilicity and membrane permeability of the compounds. nih.gov

Aminomethylation: The Mannich reaction is a common method for introducing aminomethyl groups at the C-7 position. acs.org These modifications can lead to compounds with potent and selective anticancer activity, particularly against multidrug-resistant cells. nih.govacs.org The nature of the amine used in the Mannich reaction can fine-tune the biological activity. acs.org For instance, 7-morpholinomethyl-8-hydroxyquinoline has shown greater activity against Gram-positive bacteria, which is correlated with its iron chelation capacity. rroij.com

Sulfonation: The introduction of a sulfonic acid group at C-5 (e.g., sulfoxine) has been shown to decrease cytotoxicity, likely due to reduced cell permeability. nih.gov

Alkoxymethyl Groups: Substitution with alkoxymethyl groups at the C-5 position has been observed to decrease toxicity against certain cancer cell lines. nih.gov Specifically, 5-alkoxymethyl-8-quinolinols have demonstrated greater activity against various bacterial and fungal strains compared to the parent 8-HQ. rroij.com

Modifications at C-8:

The hydroxyl group at the C-8 position is crucial for the metal-chelating properties of 8-hydroxyquinoline derivatives. mdpi.com

Etherification: Masking the C-8 hydroxyl group, for instance by converting it to an ethoxy group as in 8-ethoxy-5-nitroquinoline, can lead to a significant loss of antibacterial activity compared to the parent compound with a free hydroxyl group. preprints.org

Glucoconjugation: Attaching a sugar moiety to the C-8 hydroxyl group to form a glucoconjugate can modulate cytotoxicity. rroij.com For example, 8-quinolinyl-β-D-glucopyranoside can be cleaved by β-glucosidase in vitro and shows antiproliferative activity against tumor cells in the presence of copper(II) ions. rroij.com

The following table summarizes the effects of various substitutions on the 8-hydroxyquinoline core:

Modification SiteSubstituentEffect on ActivityReference
C-5, C-7Halogen (Cl, Br, I)Enhanced antimicrobial and anticancer activity nih.govpreprints.org
C-7AminomethylPotent and selective anticancer activity nih.govacs.org
C-5Sulfonic acidDecreased cytotoxicity nih.gov
C-5AlkoxymethylDecreased toxicity (cancer cells), increased antimicrobial activity rroij.comnih.gov
C-8EtherificationLoss of antibacterial activity preprints.org
C-8GlucoconjugationModulated cytotoxicity, potential for targeted release rroij.com

Conjugation with Bioactive Moieties (e.g., Hybrid Molecules with Ciprofloxacin (B1669076), Glycoconjugates)

To broaden the therapeutic potential and overcome drug resistance, 5-((decyloxy)methyl)quinolin-8-ol can be conjugated with other bioactive molecules. This strategy aims to create hybrid compounds that combine the functionalities of both parent molecules, potentially leading to synergistic effects.

Hybrid Molecules with Ciprofloxacin:

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Hybrid molecules combining an 8-hydroxyquinoline derivative with ciprofloxacin have been synthesized to enhance antibacterial activity, particularly against resistant strains. nih.gov

One approach involves a Mannich reaction, where 5-chloro-8-hydroxyquinoline (B194070) reacts with ciprofloxacin and paraformaldehyde to yield a hybrid molecule. nih.gov This hybrid has shown promising activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL. nih.gov

Another strategy involves coupling 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using peptide coupling reagents like TBTU and DIEA. nih.govmdpi.com

Glycoconjugates:

Glycoconjugation, the attachment of sugar moieties, is a strategy to improve the pharmacokinetic properties of a drug, such as solubility and bioavailability, and can facilitate targeted delivery.

Studies on 8-aminoquinoline (B160924) (a structural analogue of 8-hydroxyquinoline) have shown that glycoconjugation can influence cytotoxicity. nih.gov An 8-aminoquinoline glycoconjugate linked via a 1,2,3-triazole system showed significant activity against HCT 116 and MCF-7 cancer cell lines. nih.gov This suggests that substituting the oxygen at C-8 with a nitrogen and subsequent glycoconjugation could be a viable strategy for developing selective anticancer agents. nih.gov

The 8-HQ glucoconjugate, 8-quinolinyl-β-D-glucopyranoside, has been shown to be cleaved by β-glucosidase in vitro, releasing the active 8-HQ and exhibiting antiproliferative activity in the presence of copper(II) ions. rroij.com

Bioactive MoietyLinkage StrategyPotential AdvantageReference
CiprofloxacinMannich reaction or amide couplingEnhanced antibacterial activity, overcoming resistance nih.gov
Carbohydrates1,2,3-triazole linker or direct glycosidic bondImproved pharmacokinetics, targeted delivery, modulated cytotoxicity rroij.comnih.gov

Synthesis of Schiff Base Derivatives for Specific Applications

Schiff bases are compounds containing an azomethine group (-C=N-), formed by the condensation of a primary amine with an aldehyde or ketone. nih.govekb.eg The synthesis of Schiff base derivatives of 8-hydroxyquinoline, and by extension this compound, introduces a versatile functional group that can enhance metal chelation and biological activity. sioc-journal.cnnih.govnih.gov

The imine nitrogen of the Schiff base provides an additional coordination site, allowing for the formation of stable complexes with various metal ions. nih.gov This has led to their exploration in diverse fields:

Anticancer Agents: Schiff bases derived from 8-hydroxyquinoline have been complexed with metals like copper and zinc. nih.gov These metal complexes have shown cytotoxic activity against cancer cell lines, including malignant melanoma. nih.gov

Luminescent Materials: Schiff base derivatives of 8-hydroxyquinoline and their metal complexes (e.g., with aluminum and zinc) have been synthesized and their fluorescence properties investigated, indicating potential applications in materials science, such as in organic light-emitting diodes (OLEDs). sioc-journal.cnresearchgate.net

Magnetic Materials: Dinuclear lanthanide complexes have been synthesized using 8-hydroxyquinoline Schiff base derivatives as ligands. bohrium.com These complexes exhibit interesting magnetic properties, such as slow magnetic relaxation, making them potential candidates for molecular magnets. bohrium.com

The synthesis of these derivatives often involves the condensation of an amino-substituted 8-hydroxyquinoline with an appropriate aldehyde or the reaction of a formyl-substituted 8-hydroxyquinoline with a suitable amine. sioc-journal.cnnih.gov

Schiff Base Derivative ApplicationKey FeaturesReference
Anticancer AgentsEnhanced metal chelation, synergistic effect of ligand and metal nih.gov
Luminescent MaterialsTunable fluorescence properties upon metal complexation sioc-journal.cnresearchgate.net
Magnetic MaterialsFormation of multinuclear metal complexes with specific magnetic behaviors bohrium.com

Incorporation into Supramolecular Ligand Systems (e.g., Dimer, Trimer, Tetramer Metalloquinolates)

The 8-hydroxyquinoline scaffold can be used as a building block to construct larger, multichelating ligand systems. By synthesizing derivatives with appropriate functional groups, such as 5-aminomethyl-8-hydroxyquinoline, it is possible to create dimers, trimers, and even tetramers. researchgate.net These multimeric ligands can then coordinate with metal ions to form metalloquinolates with complex architectures. researchgate.net

The rationale behind this strategy is that these supramolecular systems can exhibit enhanced or novel properties compared to their monomeric counterparts. For example, they may have higher binding affinities for metal ions or interact with biological targets in a multivalent fashion. The absorption and emission spectra of these multi-8-hydroxyquinoline derivatives indicate that they chelate well with metal ions, opening up possibilities for their use in various applications, including materials science and medicinal chemistry. researchgate.net

Synthesis of 1,2,3-Triazole and Benzimidazole (B57391) Hybrid Derivatives

The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing hybrid molecules. nih.govresearchgate.netmdpi.com This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, which acts as a linker between the 8-hydroxyquinoline scaffold and other molecular fragments. nih.govresearchgate.net

1,2,3-Triazole Hybrids:

Synthesis: The synthesis typically involves preparing an azide (B81097) or alkyne derivative of 8-hydroxyquinoline. For instance, the hydroxyl group of 8-HQ can be propargylated to introduce a terminal alkyne. nih.gov This can then be reacted with an organic azide to form the 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net

Applications: These hybrid molecules have shown a range of biological activities:

Antifungal Activity: 8-Hydroxyquinoline-1,2,3-triazole derivatives have demonstrated potent antifungal activity against various fungal species, including Candida and Microsporum. researchgate.net The activity is influenced by the nature of the substituent on the triazole ring. researchgate.net

Antibacterial Activity: Some triazole hybrids of 8-HQ have displayed considerable antibacterial activity. nih.govacs.org

DNA Binding: These hybrids have been shown to interact with DNA, with the binding affinity influenced by the length of the alkyl linker connecting the triazole to other moieties. nih.govacs.org

Benzimidazole Hybrids:

While direct searches for benzimidazole hybrids of this compound were not found, the synthesis of hybrid molecules containing both the 8-hydroxyquinoline and benzimidazole scaffolds is a logical extension of the hybridization strategy, given the known biological activities of benzimidazole derivatives.

Hybrid TypeSynthetic ApproachKey FindingsReference
1,2,3-TriazoleCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Potent antifungal and antibacterial activity, DNA binding capabilities nih.govresearchgate.netacs.org

Exploration of Quaternary Ammonium (B1175870) Salts for Enhanced Membrane Interactions

Quaternary ammonium salts (QAS) are cationic surfactants known for their antimicrobial properties and their ability to interact with and disrupt cell membranes. researchgate.netmdpi.comamu.edu.pl The conversion of this compound into a quaternary ammonium salt would introduce a permanent positive charge and an amphiphilic character to the molecule.

This derivatization strategy is based on the following principles:

Membrane Interaction: The amphiphilic nature of QAS, with a hydrophilic cationic head and a hydrophobic tail, facilitates their interaction with the lipid bilayer of bacterial membranes. mdpi.comamu.edu.pl This can lead to membrane destabilization, increased permeability, and ultimately cell lysis. mdpi.commdpi.com

Enhanced Antimicrobial Activity: The synthesis of cationic surfactants from 8-hydroxyquinoline and long-chain alkyl halides has been shown to produce compounds that can interact with the bacterial lipid bilayer membrane. researchgate.net

The synthesis of a quaternary ammonium salt of this compound could be achieved by reacting the quinoline (B57606) nitrogen with a suitable alkylating agent. The resulting compound would possess both the metal-chelating properties of the 8-hydroxyquinoline core and the membrane-active properties of a QAS, potentially leading to a potent antimicrobial agent with a dual mechanism of action.

Supramolecular Architectures and Self Assembly of 5 Decyloxy Methyl Quinolin 8 Ol and Its Derivatives

Principles of Self-Assembly in 8-Hydroxyquinoline (B1678124) Systems

The self-assembly of 8-hydroxyquinoline (8-HQ) and its derivatives is a cornerstone of their application in supramolecular chemistry. researchgate.net This process is driven by the molecule's inherent ability to form a variety of non-covalent interactions, leading to the spontaneous organization of molecules into well-defined, stable superstructures. The foundational principles of this self-assembly are rooted in the unique structural and electronic properties of the 8-hydroxyquinoline scaffold. bohrium.commdpi.com

At its core, 8-HQ is a bifunctional molecule, possessing both a hydrogen-bond-donating hydroxyl group (-OH) and a hydrogen-bond-accepting nitrogen atom within its quinoline (B57606) ring. uaic.ro This dual nature allows for the formation of robust intermolecular and intramolecular hydrogen bonds, which are primary drivers in the self-assembly process. The close proximity of the hydroxyl group to the nitrogen atom can lead to the formation of a five-membered ring through intramolecular hydrogen bonding. rsc.orgrsc.org This interaction significantly influences the conformation and electronic properties of the molecule, thereby affecting its subsequent intermolecular associations.

Furthermore, the planar aromatic structure of the quinoline ring is conducive to π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent molecules, contribute significantly to the stability of the resulting supramolecular architectures. rsc.orgrsc.org The strength and geometry of these stacking interactions can be modulated by the introduction of various substituents onto the quinoline ring.

The self-assembly process is also highly dependent on the surrounding environment, including the choice of solvent and the presence of metal ions. In protic solvents, 8-HQ can act as both a hydrogen bond donor and acceptor with the solvent molecules, influencing the equilibrium between different conformers. uaic.ro The ability of 8-HQ to act as a potent chelating agent for a wide range of metal ions introduces another dimension to its self-assembly. nih.govscispace.com The coordination of metal ions with the hydroxyl and nitrogen atoms can lead to the formation of highly ordered metal-organic coordination polymers and supramolecular structures with distinct geometries and properties. bohrium.commdpi.com

In essence, the self-assembly of 8-hydroxyquinoline systems is a complex interplay of various non-covalent forces, including hydrogen bonding, π-π stacking, and metal coordination. The precise nature and directionality of these interactions can be fine-tuned through chemical modification of the 8-HQ scaffold, allowing for the rational design of a diverse array of supramolecular architectures with tailored functionalities.

Formation of Supramolecular Aggregates and Ordered Structures

The inherent self-assembly properties of 8-hydroxyquinoline derivatives, including 5-((decyloxy)methyl)quinolin-8-ol, give rise to a variety of ordered supramolecular aggregates. These structures are formed through a delicate balance of non-covalent interactions, leading to complex and often functional architectures.

Helical Assemblies and Chirality Amplification

Derivatives of 8-hydroxyquinoline have demonstrated a propensity to form helical supramolecular structures. For instance, studies on 2-styryl-8-hydroxyquinoline derivatives have revealed the formation of hydrogen-bonded triple helices in the solid state. acs.org These helical arrangements are a direct consequence of the specific intermolecular interactions and the molecular geometry of the constituent molecules.

The concept of chirality amplification is of significant interest in supramolecular chemistry, where a small enantiomeric excess in a mixture can lead to the formation of predominantly one handedness of a chiral supramolecular assembly. nih.govnih.gov This phenomenon is crucial for understanding the origins of homochirality in biological systems. nih.gov In the context of 8-hydroxyquinoline systems, while direct evidence for chirality amplification in this compound is not explicitly detailed in the provided results, the principles of cooperative supramolecular assembly suggest its potential. nih.gov The amplification of chirality is often driven by a biased adsorption and organization of the major enantiomer, with the minor enantiomer conforming to the energetically less favorable twisted molecular conformation. nih.gov The formation of helical structures from chiral or even achiral building blocks is a manifestation of this principle, where the handedness of the helix can be controlled by a slight chiral bias. rsc.org

Micellar and Vesicular Structures

The introduction of a long alkyl chain, such as the decyloxy group in this compound, imparts amphiphilic character to the molecule. This amphiphilicity, combining a hydrophilic 8-hydroxyquinoline headgroup with a hydrophobic alkyl tail, is a key prerequisite for the formation of micellar and vesicular structures in aqueous environments.

While direct studies on micelle and vesicle formation by this compound are not present in the search results, the behavior of other amphiphilic 8-hydroxyquinoline derivatives provides a strong precedent. For example, 8-hydroxyquinoline-based quaternary cationic surfactants have been shown to interact with bacterial lipid bilayer membranes, a process that relies on their amphiphilic nature. nih.gov The activity of these derivatives is dependent on both the polar headgroup and the length of the hydrocarbon chain, with optimal activity observed for specific chain lengths. nih.gov This suggests that the balance between the hydrophilic and hydrophobic portions of the molecule is critical for self-assembly into organized structures like micelles.

The formation of such aggregates is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous phase. The resulting structures can be spherical micelles, cylindrical micelles, or bilayer vesicles, depending on the concentration, temperature, and the specific molecular geometry of the amphiphile.

Non-Covalent Interactions Governing Supramolecular Organization

The formation and stability of supramolecular architectures derived from this compound and its parent compound, 8-hydroxyquinoline (8-HQ), are dictated by a sophisticated interplay of various non-covalent interactions. These weak forces, acting in concert, are responsible for the self-assembly of individual molecules into highly ordered and functional superstructures. numberanalytics.com

Hydrogen Bonding: A paramount interaction in 8-HQ systems is hydrogen bonding. rsc.orgrsc.org The 8-HQ scaffold possesses both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the quinoline nitrogen), enabling the formation of both intramolecular and intermolecular hydrogen bonds. uaic.ro Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom creates a stable five-membered ring, influencing the molecule's conformation. rsc.org Intermolecular hydrogen bonds, such as O-H···N and O-H···O, are crucial for linking individual molecules into larger assemblies, forming chains, networks, and even complex helical structures. mdpi.comacs.orgnih.gov

π-π Stacking: The planar, aromatic nature of the quinoline ring system facilitates π-π stacking interactions between adjacent molecules. rsc.orgrsc.org These interactions, arising from the overlap of π-orbitals, are a significant cohesive force in the solid-state packing and solution-phase aggregation of 8-HQ derivatives. The strength and geometry of these interactions, including face-to-face and slipped-stack arrangements, can be influenced by substituents on the quinoline ring. rsc.orgnih.gov

The table below summarizes the key non-covalent interactions and their characteristics in 8-hydroxyquinoline systems.

Interaction TypeDescriptionRole in Supramolecular Assembly
Hydrogen Bonding Involves a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. numberanalytics.comDirects the formation of specific linkages between molecules, leading to chains, sheets, and helical structures. mdpi.comacs.org
π-π Stacking Attractive, noncovalent interactions between aromatic rings. rsc.orgContributes to the stabilization of aggregated structures in both solid and solution states. rsc.org
Ion-Dipole Interactions Electrostatic attraction between a charged ion and a neutral molecule with a dipole.Crucial for the formation of metal-8-hydroxyquinolinate complexes and metallosupramolecular polymers. researchgate.net
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. numberanalytics.comProvide general, non-directional attractive forces that contribute to the overall packing efficiency in the solid state.
C-H···π Interactions A weak hydrogen bond where a C-H group acts as the hydrogen donor and a π-system as the acceptor. rsc.orgnih.govContribute to the stability and specific geometry of supramolecular architectures.

The collective action of these non-covalent forces allows for the precise control over the self-assembly process, enabling the rational design of complex supramolecular structures from 8-hydroxyquinoline-based building blocks.

Host-Guest Chemistry with Macrocyclic Receptors

The 8-hydroxyquinoline moiety and its derivatives can participate in host-guest chemistry, acting as guests that can be encapsulated within the cavities of macrocyclic host molecules. This interaction is driven by a combination of non-covalent forces, leading to the formation of stable inclusion complexes with modified physicochemical properties.

Cucurbit[n]urils: Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar, carbonyl-fringed portals. mdpi.com CB uaic.ro, in particular, has a sufficiently large cavity to encapsulate aromatic guests. nih.gov The interaction is typically driven by the hydrophobic effect, where the nonpolar part of the guest molecule is expelled from the aqueous environment and into the hydrophobic cavity of the host. Additionally, hydrogen bonding can occur between the guest and the carbonyl portals of the CB[n] host. mdpi.com While there is no specific study on the encapsulation of this compound by cucurbiturils in the provided results, the general principles of CB[n] host-guest chemistry suggest that the quinoline part of the molecule could be a suitable guest. The encapsulation can lead to enhanced solubility, stability, and modified photophysical properties of the guest molecule. nih.govrsc.org For instance, host-guest complexation with CB uaic.ro has been shown to enhance the afterglow of a naphthalimide derivative. rsc.org

Pillar[n]arenes: Pillar[n]arenes are another class of macrocyclic hosts with a pillar-shaped architecture composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. They possess an electron-rich cavity that can bind suitable guest molecules. The binding is often driven by a combination of hydrophobic interactions, C-H···π interactions, and π-π stacking. The decyloxy chain of this compound could potentially be threaded through the cavity of a pillar[n]arene, with the quinoline headgroup acting as a stopper at the portal. This type of host-guest interaction can lead to the formation of pseudo-rotaxanes and other interlocked molecular architectures.

The table below summarizes the potential host-guest interactions of this compound with macrocyclic receptors.

Macrocyclic HostPotential Binding Motif with this compoundDriving Forces for ComplexationPotential Outcomes
Cucurbit[n]uril Encapsulation of the quinoline moiety within the hydrophobic cavity. nih.govHydrophobic effect, hydrogen bonding between the hydroxyl/quinoline nitrogen and the carbonyl portals. mdpi.comIncreased aqueous solubility, enhanced fluorescence, protection from degradation. nih.govrsc.org
Pillar[n]arene Threading of the decyloxy chain through the macrocyclic cavity.C-H···π interactions, hydrophobic interactions, π-π stacking between the guest and the electron-rich cavity.Formation of pseudo-rotaxanes, control of self-assembly.

Functional Supramolecular Systems (e.g., Stimuli-Responsive Assemblies)

The functional capabilities of supramolecular systems derived from this compound and its analogs are an area of growing interest, particularly concerning their responsiveness to external stimuli. The inherent properties of the 8-hydroxyquinoline scaffold, such as its metal-chelating ability and the protonatable nitrogen atom, provide a foundation for designing assemblies that can react to changes in their environment, including pH, temperature, and the presence of specific ions. While detailed research specifically on the stimuli-responsive assemblies of this compound is limited in publicly available literature, the behavior of related 8-hydroxyquinoline derivatives offers significant insights into the potential functionalities of these systems.

The long decyloxy chain in this compound is expected to promote self-assembly into organized structures in various solvents through van der Waals interactions and potential π-π stacking of the quinoline rings. These non-covalent interactions can be modulated by external factors, leading to changes in the size, shape, and properties of the assemblies.

One of the most explored stimuli for 8-hydroxyquinoline-based systems is pH. The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which would introduce electrostatic repulsion and could lead to the disassembly of aggregates or a change in their morphology. Conversely, deprotonation of the hydroxyl group under basic conditions could alter the coordination properties and intermolecular interactions. Research on other 8-hydroxyquinoline derivatives has demonstrated significant pH-dependent changes in their spectroscopic and aggregation behavior. For instance, studies on related compounds have shown that a decrease in pH can trigger the release of encapsulated guest molecules from micellar structures.

The coordination of metal ions by the bidentate 8-hydroxyquinoline core is another key stimulus. This interaction is often accompanied by a distinct change in the photophysical properties of the molecule, such as a significant enhancement of fluorescence. This "chelation-enhanced fluorescence" (CHEF) effect is a hallmark of many 8-hydroxyquinoline-based sensors. The binding of a metal ion can also act as a trigger for the formation of well-defined metallosupramolecular architectures, where the metal ion serves as a node connecting multiple ligand molecules. The specific geometry and stability of these assemblies are dependent on the nature of the metal ion, its coordination preferences, and the stoichiometry of the complex.

Table 1: Potential Stimuli-Responsive Behavior of this compound Based on Analogous Systems

StimulusExpected Response of Supramolecular AssemblyPotential Application
pH Disassembly or morphological change upon protonation/deprotonation of the quinoline ring.pH-triggered drug/guest release.
Metal Ions Formation of metallosupramolecular structures with altered photophysical properties (e.g., fluorescence).Fluorescent sensors for metal ion detection.
Temperature Phase transitions or changes in aggregation state due to modulation of hydrophobic interactions.Thermo-responsive materials, controlled release systems.

It is important to note that the data presented in the table above is based on the expected behavior of this compound, extrapolated from studies on analogous 8-hydroxyquinoline derivatives. Detailed experimental studies are required to fully elucidate the specific stimuli-responsive properties of its supramolecular assemblies.

Advanced Materials Science Applications of 5 Decyloxy Methyl Quinolin 8 Ol and Its Complexes

Corrosion Inhibition Mechanisms and Performance in Material Protection

The economic and safety implications of metal corrosion are significant, driving extensive research into effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms and π-electrons, have shown great promise in this area. najah.edu Derivatives of 8-hydroxyquinoline (B1678124), such as 5-((decyloxy)methyl)quinolin-8-ol, are effective corrosion inhibitors for metals like mild steel, especially in acidic environments. najah.edubohrium.com Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu

Adsorption Characteristics on Metal Surfaces

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its adsorption behavior on the metal surface. The molecule possesses several features that facilitate strong and stable adsorption. The quinoline (B57606) ring, with its π-electron system, can interact with the vacant d-orbitals of the metal. Additionally, the nitrogen and oxygen heteroatoms can donate lone pairs of electrons to form coordinate bonds with the metal atoms. doi.org The long decyloxy chain also plays a crucial role by creating a hydrophobic layer that repels water and corrosive species.

The adsorption of quinoline derivatives on metal surfaces is influenced by several factors, including the nature of the metal, the composition of the corrosive environment, and the concentration of the inhibitor. najah.edu Studies on related quinoline derivatives have shown that the adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. bohrium.comresearchgate.net This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), with chemisorption leading to a more robust and stable protective film. bohrium.com

Protective Film Formation and Surface Analysis (e.g., Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX))

The formation of a protective film by this compound on a metal surface can be visualized and analyzed using surface characterization techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis. SEM provides high-resolution images of the surface morphology, allowing for a direct comparison between a corroded surface and one protected by the inhibitor. In the absence of an inhibitor, the metal surface typically shows significant damage, such as pitting and roughening. In contrast, a surface treated with the inhibitor appears much smoother, indicating the presence of a protective layer. researchgate.net

EDX analysis complements SEM by providing elemental composition data of the surface. When a metal surface protected by a quinoline-based inhibitor is analyzed, the EDX spectrum will show the presence of carbon, nitrogen, and oxygen, in addition to the base metal. researchgate.net This confirms the adsorption of the organic inhibitor molecules onto the surface, forming the protective film. The combination of SEM and EDX provides compelling evidence for the effectiveness of these compounds in mitigating corrosion. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Quinoline derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The parent compound, 8-hydroxyquinoline, and its metal complexes (often with aluminum, Alq3) are benchmark materials in OLED technology, serving as electron transport and emissive layers. The introduction of a decyloxy-methyl substituent at the 5-position of the quinoline ring in this compound can be expected to modify its electronic and optical properties, potentially leading to improved performance in OLEDs.

The long alkyl chain can enhance the solubility of the compound in organic solvents, which is advantageous for solution-based processing of OLEDs. Furthermore, the electronic properties of the quinoline core, which are responsible for its charge-transporting capabilities, can be fine-tuned by the substituent. While specific data on the use of this compound in OLEDs is not extensively available, the known properties of related quinoline derivatives suggest its potential for use in various layers of an OLED device, including the emissive layer, electron transport layer, or as a host material for phosphorescent emitters. The development of new materials with tailored properties is crucial for advancing OLED technology, and this compound represents a promising candidate for further investigation in this field.

Fluorescent Chemosensors for Metal Ion Detection

The ability of 8-hydroxyquinoline and its derivatives to form stable complexes with a wide range of metal ions, many of which are fluorescent, makes them excellent candidates for the development of fluorescent chemosensors. researchgate.net These sensors can detect the presence of specific metal ions with high sensitivity and selectivity. mdpi.com The fluorescence properties of the quinoline ring are often modulated upon complexation with a metal ion, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. nih.gov

The this compound molecule, with its chelating 8-hydroxyquinoline core, is well-suited for this application. The long decyloxy chain can influence the sensor's solubility and its interaction with the surrounding environment, potentially enhancing its performance in specific applications. While detailed studies on this compound as a chemosensor are not widely reported, the general principles of 8-hydroxyquinoline-based sensors are applicable. The selectivity of the sensor for a particular metal ion can be tuned by modifying the substituents on the quinoline ring. The development of such sensors is important for various fields, including environmental monitoring, biological imaging, and industrial process control. mdpi.com

FeatureDescription
Sensing Principle Change in fluorescence (turn-on or turn-off) upon binding to a metal ion.
Chelating Core The 8-hydroxyquinoline moiety binds to the target metal ion.
Role of Substituent The decyloxy-methyl group can affect solubility and selectivity.
Potential Applications Environmental monitoring, biological imaging, industrial process control.

Integration into Hybrid Materials and Nanocomposites

The incorporation of functional organic molecules like this compound into inorganic or polymeric matrices can lead to the creation of hybrid materials and nanocomposites with synergistic properties. The quinoline derivative can impart its unique optical, electronic, or chemical properties to the host material, while the matrix provides structural stability and processability.

For instance, integrating this compound into a polymer matrix could result in a material with enhanced fluorescence or improved resistance to degradation. Similarly, its incorporation into inorganic nanoparticles could lead to new functional nanomaterials for applications in catalysis, sensing, or biomedical imaging. The long decyloxy chain can act as a compatibilizer, promoting better dispersion of the organic molecule within the host matrix and preventing aggregation, which can often quench fluorescence or hinder performance. The development of such hybrid materials is a rapidly growing area of research, with the potential to create new materials with tailored functionalities for a wide range of applications.

Role in Artificial Light-Harvesting Systems

Inspired by natural photosynthesis, researchers are developing artificial light-harvesting systems that can efficiently capture and transfer light energy. nih.gov These systems typically consist of a donor chromophore that absorbs light and an acceptor chromophore that receives the energy through a process called Förster Resonance Energy Transfer (FRET). rsc.org Fluorescent molecules like this compound have the potential to act as components in such systems.

The quinoline core of the molecule can act as the light-absorbing and emitting unit (the chromophore). By carefully selecting a suitable acceptor molecule whose absorption spectrum overlaps with the emission spectrum of the quinoline derivative, an efficient energy transfer cascade can be established. nih.gov The long decyloxy chain could play a role in organizing the molecules into specific architectures, such as self-assembled monolayers or micelles, which can facilitate efficient energy transfer by controlling the distance and orientation between the donor and acceptor units. nih.gov The development of efficient artificial light-harvesting systems is a key step towards next-generation solar energy conversion technologies and photocatalysis. rsc.org

Catalytic Applications of 5 Decyloxy Methyl Quinolin 8 Ol and Its Metal Complexes

Homogeneous Catalysis using Metal Complexes of 5-((Decyloxy)methyl)quinolin-8-ol Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of chemical synthesis. pageplace.de Metal complexes are often employed as homogeneous catalysts, and ligands play a crucial role in tuning their activity and selectivity. The 8-hydroxyquinoline (B1678124) moiety in this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. The long decyloxy chain could potentially influence the solubility of the resulting metal complex in organic solvents, a key factor in homogeneous catalysis.

Oxidation Reactions (e.g., Hydrocarbons, Alcohols with Peroxides)

Metal complexes of 8-hydroxyquinoline derivatives have been investigated as catalysts for oxidation reactions. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and moderate activity in the oxidation of alcohols using peroxides as oxidants. mdpi.comnih.govresearchgate.net These reactions often proceed via radical mechanisms. mdpi.comnih.govresearchgate.net

EntryCatalystSubstrateOxidantSolventTemp (°C)Conversion (%)Product(s)Selectivity (%)
1[M(this compound)n]CyclohexaneH₂O₂Acetonitrile50-Cyclohexanol, Cyclohexanone-

This table is hypothetical and for illustrative purposes only, as no specific data for this compound exists.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically catalyzed by palladium complexes. nih.govvu.nl The ligand coordinated to the palladium center is critical for the efficiency of the catalytic cycle. While various phosphine (B1218219) and N-heterocyclic carbene ligands are commonly used, complexes of 8-hydroxyquinoline derivatives have also been explored.

A potential application for a palladium complex of this compound would be in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. The electronic and steric properties of the ligand would influence the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ / this compoundK₂CO₃Toluene100-

This table is hypothetical and for illustrative purposes only, as no specific data for this compound exists.

Heterogeneous Catalysis and Supported Catalytic Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. nih.govheraeus-precious-metals.com A metal complex of this compound could potentially be immobilized on a solid support, such as silica, alumina, or a polymer, to create a heterogeneous catalyst. The long decyloxy chain might play a role in the interaction with the support material or in creating a specific microenvironment around the catalytic active site.

Enantioselective Catalysis with Chiral Derivatives

The synthesis of single-enantiomer chiral molecules is of great importance, particularly in the pharmaceutical industry. This is often achieved through enantioselective catalysis, using chiral catalysts. To apply this compound in this area, a chiral center would need to be introduced into its structure. For example, a chiral substituent could be attached to the quinoline ring, or a chiral derivative of the decyloxy group could be used. Such a chiral ligand could then be used to prepare a metal complex capable of catalyzing asymmetric transformations. mdpi.comresearchgate.net

Supramolecular Catalysis using Self-Assembled Systems

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems. mdpi.com The this compound molecule possesses features that could be exploited in supramolecular chemistry. The quinoline ring can participate in π-π stacking interactions, while the hydroxyl and nitrogen atoms can form hydrogen bonds. The long, flexible decyloxy chain could be involved in van der Waals interactions and potentially lead to the formation of micelles or other self-assembled structures in solution. semanticscholar.org If a catalytically active metal center were incorporated into such a self-assembled system, it could lead to novel catalytic properties. beilstein-journals.org

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